N-({[3,3'-bithiophene]-5-yl}methyl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide
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Overview
Description
N-({[3,3’-bithiophene]-5-yl}methyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide is a complex organic compound that features a bithiophene core and a cyclohexene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the bithiophene core, which can be synthesized through a Stille coupling reaction between 3-bromothiophene and 3-thiopheneboronic acid. The resulting bithiophene is then functionalized with a methyl group at the 5-position using a Friedel-Crafts alkylation reaction.
Next, the cyclohexene moiety is introduced through a Heck reaction, where the bithiophene derivative is reacted with cyclohex-1-en-1-yl bromide in the presence of a palladium catalyst. The final step involves the formation of the ethanediamide linkage through a condensation reaction between the bithiophene-cyclohexene intermediate and ethylenediamine under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the coupling and alkylation reactions, as well as high-throughput purification techniques such as flash chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-({[3,3’-bithiophene]-5-yl}methyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The bithiophene core can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyclohexene moiety can be reduced to cyclohexane using hydrogenation with palladium on carbon as a catalyst.
Substitution: The amide groups can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Alkyl halides, acyl chlorides, base (e.g., sodium hydroxide), organic solvents like dichloromethane.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Cyclohexane derivatives.
Substitution: N-alkylated or N-acylated ethanediamide derivatives.
Scientific Research Applications
N-({[3,3’-bithiophene]-5-yl}methyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-({[3,3’-bithiophene]-5-yl}methyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, altering their activity and leading to various physiological effects. The bithiophene core can interact with aromatic residues in proteins, while the cyclohexene moiety may enhance membrane permeability, facilitating cellular uptake.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer with similar structural features but different applications.
Cetylpyridinium chloride and domiphen bromide: Structurally similar compounds that enhance the activity of antibiotics.
Uniqueness
N-({[3,3’-bithiophene]-5-yl}methyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide is unique due to its combination of a bithiophene core and a cyclohexene moiety, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the development of advanced materials and therapeutic agents.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S2/c22-18(20-8-6-14-4-2-1-3-5-14)19(23)21-11-17-10-16(13-25-17)15-7-9-24-12-15/h4,7,9-10,12-13H,1-3,5-6,8,11H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLUNZFZGPWXDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC2=CC(=CS2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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